Fungi-Specific Biosynthetic Step: Fecosterol as the First Mammalian-Absent Intermediate
Fecosterol formation by sterol C24-methyltransferase (ERG6) represents the first fungi-specific step in ergosterol biosynthesis that is completely absent from the mammalian cholesterol pathway [1]. This distinguishes fecosterol from upstream intermediates (e.g., zymosterol, lanosterol) that are shared with mammals. In Candida glabrata, deletion of the CgERG6 gene encoding this step results in a virulence attenuation phenotype in the Galleria mellonella infection model [2].
| Evidence Dimension | Pathway conservation / Species specificity |
|---|---|
| Target Compound Data | Fecosterol synthesis via ERG6: Fungi-specific C24-methylation step |
| Comparator Or Baseline | Cholesterol synthesis in mammals: No C24-methylation step; cholesterol lacks 24-alkyl group |
| Quantified Difference | Fungi-specific step absent in mammalian hosts; ΔCgerg6 mutant shows 25-30% larval survival vs. parental strain [2] |
| Conditions | Ergosterol biosynthetic pathway analysis; Galleria mellonella infection model |
Why This Matters
This pathway divergence validates fecosterol as a target engagement biomarker for ERG6 inhibitors and a negative control sterol for mammalian sterolomic studies, differentiating it from shared intermediates like lanosterol.
- [1] ScienceDirect Topics. Fecosterol. Chapter: 1.18.4.1.5 Biosynthesis of ergosterol in fungi. View Source
- [2] Vandáková E, et al. Changes in Ergosterol Biosynthesis Alter the Response to Cycloheximide, 4-Nitroquinoline-N-Oxide, Weak Organic Acids, and Virulence in Candida glabrata. J Fungi. 2024;10(10):669. View Source
